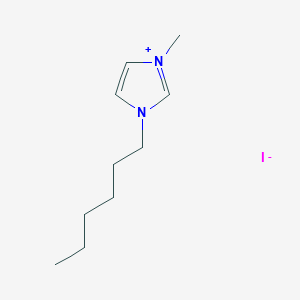

1-Hexyl-3-methylimidazolium iodide

描述

Contextualization of Imidazolium-Based Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids (ILs) represent a class of molten salts with melting points below 100°C. They are typically composed of an organic imidazolium (B1220033) cation and a variety of anions, which can be either organic or inorganic. This structural versatility allows for the fine-tuning of their physicochemical properties, such as viscosity, polarity, and solubility, earning them the moniker of "designer solvents".

In modern chemistry, imidazolium-based ILs are recognized for their potential to replace volatile organic compounds (VOCs) in a multitude of applications, thereby offering more environmentally benign reaction and process conditions. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows have made them attractive candidates for use as solvents in organic synthesis, electrolytes in electrochemical devices, and as catalysts or catalyst supports. The ability to modify the alkyl chain length on the imidazolium ring and vary the counter-anion provides a powerful tool for tailoring the properties of the ionic liquid to suit specific chemical tasks.

Significance and Scope of 1-Hexyl-3-methylimidazolium (B1224943) Iodide in Research Domains

1-Hexyl-3-methylimidazolium iodide, often abbreviated as [HMIM]I, has emerged as a particularly interesting member of the imidazolium-based ionic liquid family. Its significance stems from a combination of favorable properties, including its role as an effective electrolyte component and its utility as a versatile solvent and catalyst in chemical reactions. The presence of the iodide anion is particularly crucial for its application in electrochemical systems, most notably in dye-sensitized solar cells (DSSCs).

The scope of research involving this compound is expanding rapidly and encompasses several key areas:

Energy Conversion and Storage: Primarily in the development of more efficient and stable electrolytes for dye-sensitized solar cells and other electrochemical devices like supercapacitors.

Organic Synthesis: As a green solvent and catalyst to promote a variety of organic reactions.

Materials Science: In the synthesis of advanced materials, including nanocomposites and other structured materials.

Separation Processes: For the extraction and separation of valuable compounds, such as metal ions, from various matrices.

The following sections will provide a detailed exploration of the research findings within these domains, highlighting the specific contributions and potential of this compound.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIUVCSYOGFUPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047951 | |

| Record name | 1-Hexyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178631-05-5 | |

| Record name | 1-Hexyl-3-methylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178631-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 Hexyl 3 Methylimidazolium Iodide

The utility of 1-Hexyl-3-methylimidazolium (B1224943) iodide in diverse research applications is fundamentally linked to its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for optimizing its performance in various systems.

The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-iodohexane (B118524). diva-portal.orgchemimpex.com This straightforward synthetic route allows for the production of this room temperature ionic liquid (RTIL). diva-portal.orgchemimpex.com

Below is a table summarizing some of the key physicochemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉IN₂ | um.edu.mynih.gov |

| Molecular Weight | 294.18 g/mol | um.edu.mynih.gov |

| Appearance | White to brown to dark purple clear liquid | um.edu.my |

| Density | 1.39 g/mL | um.edu.my |

| Refractive Index (n20D) | 1.56 | um.edu.my |

| Purity | ≥ 98% (HPLC) | um.edu.my |

This table is interactive. Users can sort and filter the data.

These properties, particularly its liquid state at room temperature and its high purity, make it a versatile medium for a range of chemical processes.

Advanced Spectroscopic and Structural Elucidation in Research Systems

Probing Interionic Interactions and Hydrogen Bonding within 1-Hexyl-3-methylimidazolium (B1224943) Iodide Systems

The nature of interactions between the constituent ions of 1-hexyl-3-methylimidazolium iodide, as well as its interactions with other molecules, is crucial to understanding its bulk properties. Hydrogen bonding plays a significant role in these systems.

Molecular dynamics (MD) simulations have been employed to investigate the structural properties of [C6mim]I in aqueous mixtures. acs.org These studies reveal that in mixtures with molar ratios ranging from 1:1 to 1:12, tight ion pairs are formed between the 1-hexyl-3-methylimidazolium cation and the iodide anion. acs.org However, in more dilute solutions, these ionic pairs are not observed. acs.org

The interaction of the iodide anion with water is also a key aspect. In a 1:1 molar ratio mixture with water, water molecules are positioned next to the I⁻ anion. As the water content increases, the hydration shell of the iodide ion becomes more crowded. acs.org In a highly diluted 1:200 mixture, the iodide anion is fully hydrated, with its environment closely resembling that of an iodide ion in a simple aqueous solution. acs.org The coordination number of water molecules around the iodide ion increases from 1.6 in the 1:1 mixture to 7.8 in the 1:200 solution. acs.org In the more concentrated mixtures (1:1 and 1:3), water molecules are often shared between two iodide anions. acs.org

Theoretical studies on similar imidazolium-based ionic liquids have highlighted the importance of hydrogen bonding between the C-H groups of the imidazolium (B1220033) ring and the anion. mdpi.com For instance, in 1-ethyl-3-methylimidazolium (B1214524) chloride (EtOHImCl), the C2-H group of the cation forms a hydrogen bond with the chloride anion. mdpi.com Temperature-dependent FT-IR spectra have shown that while the intensity of spectral bands may change with temperature, no new vibrational bands appear, suggesting the stability of these hydrogen-bonding interactions within the tested range. mdpi.com

Investigation of Solution-Phase Aggregation Behavior and Self-Assembly

The aggregation behavior of this compound, particularly in aqueous solutions, is a topic of significant interest. It is now generally accepted that imidazolium-based ionic liquids with halide anions undergo aggregation above a certain critical aggregation concentration (CAC). acs.org

For 1-hexyl-3-methylimidazolium based ionic liquids, the length of the alkyl chain plays a crucial role in their aggregation behavior. Ionic liquids with short alkyl chains (n ≤ 4) typically behave as simple salts. Those with transitional chain lengths, such as 1-hexyl-3-methylimidazolium (n=6), tend to form monolayers without detectable aggregates in aqueous solutions. In contrast, long-chain imidazolium ionic liquids (n ≥ 8) readily form aggregates. acs.org

Molecular dynamics simulations have been instrumental in determining the aggregation behavior of [C6mim]I. acs.org Studies on the chloride analogue, 1-hexyl-3-methylimidazolium chloride, have also indicated that it behaves as a short-chain cationic surfactant, exhibiting aggregation behavior in aqueous solutions. sigmaaldrich.com

Spectroscopic Techniques for Elucidating Molecular Environment and Complexation

A variety of spectroscopic techniques are employed to characterize the molecular environment and complexation of this compound.

Fourier Transform Infrared Spectroscopy (FTIR) has been used to study the vibrational modes of [C6mim]I and its complexes. In studies of solid polymer electrolytes containing [C6mim]I, FTIR is used to confirm the complexation of the ionic liquid with the polymer matrix. ingentaconnect.comnih.gov Changes in the vibrational spectra can indicate interactions between the ionic liquid and other components of the system.

X-ray Diffraction (XRD) provides information about the structural properties of materials. In the context of [C6mim]I, XRD has been used to characterize the structural changes in polymer electrolytes upon the addition of the ionic liquid. ingentaconnect.comnih.gov For example, shifts in the diffraction peaks can indicate changes in the crystalline structure of the host material due to the incorporation of the ionic liquid. ingentaconnect.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the surface of a material. Angle-resolved XPS studies on imidazolium-based ionic liquids have been used to determine the orientation of the ions at the liquid-vapor interface. rsc.org These studies have shown that for ionic liquids like 1-hexyl-3-methylimidazolium tetrafluoroborate, the alkyl chain of the imidazolium cation is oriented away from the liquid. rsc.org This technique is valuable for understanding the surface structure of [C6mim]I and its derivatives. rsc.orgresearchgate.net

Solid-State Structural Analysis and Crystallographic Studies of this compound Derivatives

While this compound is a liquid at room temperature, understanding its solid-state structure and the structures of its derivatives is crucial for a complete picture of its properties. sigmaaldrich.com

Crystallographic studies on derivatives of imidazolium-based ionic liquids provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for validating and refining the results of theoretical calculations and molecular dynamics simulations. researchgate.net

For instance, in studies of solid polymer electrolytes incorporating [C6mim]I, X-ray diffraction is used to analyze the structural changes. ingentaconnect.comnih.gov The complexation of the ionic liquid with the polymer can lead to shifts in the glass transition temperature (Tg) and melting point (Tm) of the material, which can be observed through techniques like differential scanning calorimetry (DSC). ingentaconnect.comnih.gov These changes in thermal properties are directly related to the structural modifications induced by the ionic liquid. ingentaconnect.comnih.gov

Theoretical and Computational Chemistry Approaches to Understanding 1 Hexyl 3 Methylimidazolium Iodide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Adsorption Energies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-Hexyl-3-methylimidazolium (B1224943) iodide. mdpi.com These methods have been employed to optimize the structure of the ionic liquid and calculate atomic charges. aip.org

One significant application of these calculations is in the field of corrosion inhibition. Studies have investigated the use of [C₆mim][I] as a corrosion inhibitor for mild steel in acidic environments. mdpi.com DFT calculations are used to determine quantum chemical parameters that correlate with the inhibition efficiency. These parameters include the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)). E(HOMO) is related to the electron-donating ability of a molecule, while E(LUMO) indicates its ability to accept electrons. A higher E(HOMO) value suggests a greater tendency to donate electrons to the unoccupied d-orbitals of a metal, enhancing adsorption and protection. mdpi.comresearchgate.net

Research has shown that among several 1-hexyl-3-methylimidazolium based ionic liquids, [C₆mim][I] possesses the highest E(HOMO) value, indicating a strong electron-donating ability. mdpi.comresearchgate.net This theoretical finding supports experimental observations of its effectiveness as a corrosion inhibitor. The calculations also suggest that the adsorption of the ionic liquid onto the steel surface, a key step in inhibition, is a spontaneous process. mdpi.com The adsorption process for [C₆mim][I] was found to obey the Langmuir adsorption isotherm. mdpi.com

Calculated Quantum Chemical Parameters for [C₆mim] Cation and Various Anions

| Ionic Liquid | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| [HMIM][I] | -6.17 | -1.21 | 4.96 |

| [HMIM][TfO] | -6.20 | -1.35 | 4.85 |

| [HMIM][BF4] | -6.49 | -1.15 | 5.34 |

| [HMIM][PF6] | -6.89 | -1.50 | 5.39 |

Molecular Dynamics Simulations for Dynamic Behavior, Solvation, and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior, solvation, and interfacial properties of 1-Hexyl-3-methylimidazolium iodide. aip.orgnih.govaip.org These simulations model the movement and interactions of each atom over time, providing a microscopic view of the liquid's structure and properties.

MD simulations of pure [C₆mim][I] have revealed detailed structural information. Site-site radial distribution functions show a strong interaction between the iodide anion and the C-H groups of the imidazolium (B1220033) ring cation. aip.org The simulations also provide insights into dynamic properties, such as diffusion coefficients. For 1-alkyl-3-methylimidazolium iodides, the diffusion coefficient of both the cation and anion was found to increase with the length of the alkyl chain from butyl to octyl, with the order being [C₈mim]I > [C₆mim]I > [C₄mim]I. nih.gov

The behavior of [C₆mim][I] in solvent mixtures, particularly with water, has been extensively studied using MD simulations combined with experimental data like extended X-ray absorption fine structure (EXAFS). acs.orgresearchgate.netnih.gov These studies highlight a complex network of interactions between the cations, anions, and water molecules. acs.orgresearchgate.net A key finding is that water molecules interact preferentially with the iodide anion, forming a hydration shell that becomes more crowded as the water content increases. acs.orgnih.gov

At the interface, MD simulations show specific molecular orientations. For 1-alkyl-3-methylimidazolium iodides, the imidazolium cation tends to adopt a spoon-like configuration at the liquid-vapor interface, with the alkyl chain tilting to be as linear as possible and extending towards the vapor phase. aip.org Simulations also indicate the formation of a dense domain in the subsurface region, which becomes more pronounced as the alkyl chain length increases. nih.govaip.org

Summary of MD Simulation Findings for [C₆mim][I]

| Property Investigated | Key Finding | Reference |

|---|---|---|

| Bulk Structure | Strong interaction between I⁻ anion and imidazolium ring C-H groups. | aip.org |

| Dynamics | Cation and anion diffusion coefficients are intermediate between butyl and octyl analogues. | nih.gov |

| Aqueous Solvation | Water molecules preferentially interact with and crowd around the I⁻ anion. | acs.orgnih.gov |

| Aggregation in Water | Tight ion pairs detected in mixtures with molar ratios from 1:1 to 1:12. | acs.orgresearchgate.net |

| Interfacial Structure | Formation of a dense subsurface domain; specific orientation of cation at the surface. | nih.govaip.org |

Prediction and Modeling of Thermodynamic and Transport Properties in Solvent Mixtures

Computational models are crucial for predicting and interpreting the thermodynamic and transport properties of [C₆mim][I] in solvent mixtures. These models help to understand the non-ideal behavior that arises from the complex intermolecular interactions.

The properties of binary mixtures of [C₆mim][I] with solvents like methanol (B129727) and isopropanol (B130326) have been experimentally measured and modeled. acs.orgacs.org Densities and viscosities are typically measured across the entire concentration range and at various temperatures. acs.org From this data, excess properties such as excess molar volumes (Vᴱ) and viscosity deviations (Δη) are calculated to quantify the deviation from ideal mixing. acs.org For mixtures with isopropanol, Vᴱ and Δη values are negative across all compositions and temperatures, suggesting that the solvent molecules coordinate with the ions to form more densely packed structures. acs.org

Thermodynamic models like the non-random two-liquid (NRTL) model are used to correlate experimental data, particularly for properties like the enthalpy of mixing (ΔmixH). acs.orgdiva-portal.org For mixtures of [C₆mim][I] with isopropanol, the mixing process is endothermic over the full composition range. acs.org In contrast, when mixed with methanol, the density increases non-linearly with the mole fraction of the ionic liquid, following the order [C₆mim]I > [C₆mim]Br > [C₆mim]Cl, which correlates with the increasing size of the anion. acs.org

Excess Molar Volumes (Vᴱ) for ([C₆mim][I] + Methanol) Mixtures at 298.15 K

| Mole Fraction of [C₆mim][I] (x₁) | Vᴱ (cm³·mol⁻¹) |

|---|---|

| 0.0498 | -0.45 |

| 0.1001 | -0.81 |

| 0.2001 | -1.32 |

| 0.4002 | -1.68 |

| 0.6001 | -1.46 |

| 0.8001 | -0.88 |

| 0.9003 | -0.46 |

Computational Insights into Ion Association and Charge Transport Mechanisms

MD simulations have directly observed the formation of ion pairs. In aqueous solutions of [C₆mim][I], tight ion pairs between the [C₆mim]⁺ cation and the I⁻ anion were detected in mixtures with ionic liquid-to-water molar ratios ranging from 1:1 to 1:12. acs.orgresearchgate.netnih.gov However, in more dilute solutions, these direct ion pairs were not found, indicating the significant role of the solvent in mediating ion-ion interactions. acs.orgnih.gov While direct computational studies on the association constant of [C₆mim][I] are limited, studies on the closely related 1-hexyl-3-methylimidazolium chloride ([C₆mim][Cl]) show that the extent of ion-pairing is highly dependent on the solvent, with strong association in alcohols like propanol (B110389) and butanol, and full dissociation in water. nih.gov

The mechanism of charge transport is intrinsically linked to the mobility of the ions and the viscosity of the medium. Studies encompassing a range of ionic liquids, including [C₆mim][I], have explored this relationship. researchgate.net The transport properties are sensitive to the chemical structure, with both the anion and the length of the cation's alkyl chain influencing conductivity. researchgate.net Increasing the alkyl chain length in 1,3-methylalkylimidazolium iodides tends to suppress the melting point and decrease conductivity, as the larger cation size and increased viscosity hinder ion transport. researchgate.net

In applications like dye-sensitized solar cells (DSSCs), [C₆mim][I] is used as an additive in polymer electrolytes to enhance performance. sci-hub.ruresearchgate.net The addition of the ionic liquid increases the ionic conductivity of the electrolyte system. For example, incorporating 20% by weight of [C₆mim][I] into a rice starch-based solid polymer electrolyte increased the ionic conductivity to 1.83 × 10⁻³ S/cm, leading to a significant enhancement in the solar cell's energy conversion efficiency. researchgate.net This highlights the practical implications of understanding and modeling charge transport in this ionic liquid.

This compound as a Versatile Reaction Solvent for Organic Synthesis

The application of this compound as a reaction solvent is primarily driven by its ability to dissolve a wide range of organic and inorganic compounds, its non-volatile nature which simplifies product isolation, and its potential for catalyst retention and recycling.

While extensive data for a broad spectrum of organic reactions specifically in this compound is still emerging, the behavior of closely related imidazolium-based ionic liquids provides significant insights into its potential. For instance, imidazolium salts have been successfully employed as solvents in various C-C coupling reactions, which are fundamental transformations in organic synthesis. The choice of the anion and the alkyl chain length on the imidazolium cation can be modulated to fine-tune the solvent's properties to suit specific reaction requirements. rsc.org

The iodide anion in this compound can play a crucial role. Studies on imidazolium-based polyiodide ionic liquids have shown that interactions between the imidazolium cation and the polyiodide anion can weaken the I-I bonds, which can be relevant in reactions where iodide acts as a catalyst or a promoter. acs.orgacs.org

Role in Homogeneous and Heterogeneous Catalytic Systems

This compound has demonstrated its utility in both homogeneous and heterogeneous catalytic systems. A notable application is in the realm of dye-sensitized solar cells (DSSCs), where it is a component of the electrolyte. In this context, the ionic liquid acts as a charge-transfer mediator, a role critical to the cell's performance. The addition of this compound to solid polymer electrolytes in DSSCs has been shown to increase the ionic conductivity and, consequently, the energy conversion efficiency. researchgate.net

In heterogeneous catalysis, imidazolium-based ionic liquids are used to immobilize catalysts on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling of the catalyst). For example, imidazolium-based ionic liquids with iodide anions have been immobilized on silica (B1680970) and used as catalysts for the cycloaddition of carbon dioxide to epoxides, demonstrating good catalytic activity and selectivity.

A study on the degradation of 1-hexyl-3-methylimidazolium itself has provided insights into its stability and potential reaction pathways under oxidative conditions, which is crucial for its application in catalytic cycles. researchgate.net

Investigation of Reaction Mechanisms and Pathway Alterations in this compound Media

The use of ionic liquids like this compound as reaction media can significantly influence reaction mechanisms and pathways compared to conventional solvents. The highly polar and structured environment of an ionic liquid can stabilize charged intermediates or transition states, leading to altered reaction rates and selectivities.

Molecular dynamics simulations have been employed to study the structural properties and aggregation behavior of this compound in aqueous solutions. These studies reveal a complex network of interactions between the cations, anions, and water molecules, with water preferentially interacting with the iodide anion. researchgate.net This structured environment can influence the solvation of reactants and catalysts, thereby affecting the reaction mechanism.

For instance, in imidazolium-based ionic liquids, the interactions between the cation and dissolved species can be extensive. These interactions can polarize and weaken bonds in reacting molecules, potentially lowering the activation energy of a reaction. acs.orgacs.org While specific mechanistic studies for a wide range of organic reactions in neat this compound are not abundant, the principles derived from studies on similar ionic liquids suggest that it can act as more than just an inert solvent.

Catalyst Design and Immobilization Strategies Utilizing this compound

The design of catalytic systems that incorporate this compound often focuses on enhancing catalyst stability, activity, and recyclability. One common strategy is the immobilization of a homogeneous catalyst in the ionic liquid phase. Due to the low vapor pressure of the ionic liquid, the catalyst can be retained in the liquid phase while the product is removed by distillation or extraction, allowing for the reuse of the catalyst-ionic liquid system. researchgate.net

Another approach involves grafting the imidazolium salt onto a solid support, creating a solid catalyst with an ionic liquid layer (SCILL). This technique has been explored for various imidazolium-based ionic liquids and offers a way to create robust and recyclable heterogeneous catalysts. The ionic liquid layer can help to stabilize the active catalytic species and can also influence the local concentration of reactants at the catalytic sites. mdpi.comresearchgate.net

The specific choice of this compound in these strategies can be advantageous due to the properties conferred by the hexyl chain and the iodide anion. The hexyl chain can enhance solubility in less polar organic phases, which can be useful for biphasic catalysis, while the iodide anion can participate in the catalytic cycle or influence the electronic properties of the catalyst.

Data Tables

Table 1: Effect of this compound (HMII) on Solid Polymer Electrolyte Properties and DSSC Performance

| HMII Content (wt.%) | Ionic Conductivity (S/cm) | Short Circuit Current Density (Jsc) (mA/cm²) | Open Circuit Voltage (Voc) (V) | Fill Factor (FF) | Energy Conversion Efficiency (η) (%) |

| 0 | 4.79 x 10⁻⁴ | - | - | - | - |

| 20 | 1.83 x 10⁻³ | 9.07 | 0.58 | 0.65 | 3.42 |

| Data sourced from a study on rice starch-based solid polymer electrolytes for dye-sensitized solar cells. researchgate.net |

Table 2: Investigated Thermodynamic Properties of 1-Hexyl-3-methylimidazolium Halide Mixtures

| Property | System | Observation |

| Density | ([C₆mim]X + Methanol) | Density increases with increasing anion size (I > Br > Cl). acs.org |

| Viscosity | ([C₆mim]X + Methanol) | Viscosity of pure [C₆mim]I shows better agreement with literature values compared to the chloride and bromide analogues. acs.org |

| Excess Molar Volume | ([C₆mim]X + Isopropanol) | Negative values over the whole compositional range, indicating formation of more densely packed structures. acs.org |

| Enthalpy of Mixing | ([C₆mim]X + Isopropanol) | Negative values indicating favorable interactions between the ionic liquid and the cosolvent. acs.org |

| This table summarizes findings from studies on the thermodynamic properties of mixtures containing 1-hexyl-3-methylimidazolium halides. |

Conclusion

Methodologies for the Preparation of this compound

The primary and most widely documented method for synthesizing this compound, often abbreviated as [HMIM]I, is through a quaternization reaction. This involves the direct alkylation of 1-methylimidazole (B24206) with a hexyl halide.

The fundamental reaction is a bimolecular nucleophilic substitution (Sɴ2) reaction where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide. The use of 1-iodohexane (B118524) is common as iodide is an excellent leaving group, facilitating the reaction. chemicalbook.com

Conventional Synthesis: Traditionally, the synthesis is performed by mixing 1-methylimidazole with a slight excess of 1-iodohexane. chemicalbook.com The reaction can be carried out neat (without a solvent) or by using a non-interfering solvent such as ethyl acetate (B1210297) or acetonitrile. The mixture is typically stirred at a controlled temperature, often ranging from ambient to slightly elevated temperatures (e.g., 60°C), for a period that can extend from several hours to multiple days to ensure complete reaction. nih.gov The progress of the reaction can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Upon completion, a biphasic mixture may form, with the denser ionic liquid phase at the bottom. Purification involves washing the product with a non-polar solvent like ethyl acetate to remove unreacted starting materials, followed by drying under vacuum to eliminate any residual volatile compounds.

Microwave-Assisted Synthesis: A significant advancement in the synthesis of ionic liquids, including [HMIM]I, is the application of microwave irradiation. This method dramatically reduces reaction times from many hours or days to mere minutes. For the synthesis of similar 1-alkyl-3-methylimidazolium halides, microwave-assisted synthesis under solvent-free conditions has been shown to produce high yields (often exceeding 70%) in as little as two minutes. researchgate.net The rapid heating provided by microwaves enhances the reaction rate significantly compared to conventional heating methods. This efficiency not only accelerates the synthesis but also aligns with green chemistry principles by reducing energy consumption.

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reagents | 1-Methylimidazole, 1-Iodohexane | 1-Methylimidazole, 1-Iodohexane |

| Solvent | Often solvent-free or with solvents like ethyl acetate | Typically solvent-free |

| Reaction Time | Several hours to days | Minutes |

| Temperature | Ambient to ~60°C | Controlled by microwave power |

| Yield | Generally high | High (>70-95%) |

| Purification | Solvent washing, vacuum drying | Solvent washing, vacuum drying |

| Key Advantage | Simple setup | Drastically reduced reaction time, energy efficiency |

Approaches to Cation and Anion Functionalization and Structural Modification

The versatility of this compound stems from the ability to independently modify its cation and anion components. This "designer" aspect allows for the fine-tuning of its physicochemical properties, such as viscosity, melting point, and solubility, for specific applications.

Cation Modification: The 1-hexyl-3-methylimidazolium cation ([HMIM]⁺) offers several sites for structural modification:

Alkyl Chain Length: The most straightforward modification is altering the length of the alkyl chain at the N-1 position. While this article focuses on the hexyl chain, using other alkyl halides (e.g., 1-bromobutane, 1-bromooctane) in the initial synthesis results in imidazolium (B1220033) cations with different chain lengths (e.g., [BMIM]⁺, [OMIM]⁺). researchgate.net This modification significantly impacts properties like viscosity and hydrophobicity.

Functional Groups on the Alkyl Chain: Introducing functional groups, such as hydroxyl (-OH) or ether (-O-), onto the alkyl chain can impart specific properties. nih.gov For example, starting the synthesis with a functionalized hexyl halide would yield a task-specific ionic liquid. This can enhance polarity, alter solvation capabilities, or provide a reactive handle for further chemical transformations.

Anion Functionalization (Anion Exchange): this compound is an excellent precursor for synthesizing other [HMIM]⁺-based ionic liquids with different anions. This is typically achieved through an anion exchange or metathesis reaction. wright.edu The iodide anion can be replaced by a wide variety of other anions, leading to significant changes in the ionic liquid's properties.

Common methods for anion exchange include:

Salt Metathesis: Reacting [HMIM]I with a salt containing the desired anion (e.g., potassium hexafluorophosphate (B91526) (KPF₆), lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂)). The reaction is often driven by the precipitation of the resulting inorganic salt (e.g., potassium iodide) in a suitable solvent.

Ion Exchange Resins: A powerful and clean method involves passing a solution of [HMIM]I through an anion exchange resin that has been pre-loaded with the desired anion (e.g., acetate, hydroxide). researchgate.net This technique can yield very pure ionic liquids. For example, using a hydroxide-bearing resin converts [HMIM]I to [HMIM]OH, which can then be neutralized with a desired acid to introduce a new anion.

Table 2: Examples of Anion Exchange from [HMIM]I

| Starting Anion | Reagent | Target Anion | Resulting Ionic Liquid |

|---|---|---|---|

| Iodide (I⁻) | KPF₆ | Hexafluorophosphate (PF₆⁻) | 1-Hexyl-3-methylimidazolium hexafluorophosphate |

| Iodide (I⁻) | AgBF₄ | Tetrafluoroborate (BF₄⁻) | 1-Hexyl-3-methylimidazolium tetrafluoroborate |

| Iodide (I⁻) | Anion exchange resin (OAc⁻ form) | Acetate (OAc⁻) | 1-Hexyl-3-methylimidazolium acetate |

| Iodide (I⁻) | LiN(CF₃SO₂)₂ | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |

Green Chemistry Principles in this compound Synthesis

The synthesis of ionic liquids is increasingly viewed through the lens of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Several key principles are relevant to the synthesis of [HMIM]I:

Atom Economy: The standard quaternization reaction exhibits high atom economy, as all atoms from the reactants (1-methylimidazole and 1-iodohexane) are incorporated into the final product. There are no by-products in the main reaction step.

Energy Efficiency: As discussed, the use of microwave-assisted synthesis offers a significant improvement in energy efficiency over conventional heating by drastically reducing reaction times and enabling lower bulk temperatures. researchgate.net

Use of Safer Solvents and Reaction Conditions: The ability to perform the synthesis of [HMIM]I without a solvent (neat) is a major advantage from a green chemistry perspective. pku.edu.cn This eliminates the environmental and safety concerns associated with volatile organic compounds (VOCs). When solvents are used for purification, choosing greener alternatives and minimizing their volume is crucial.

Renewable Feedstocks: While not yet widely implemented for this specific ionic liquid, a future direction for greening the synthesis would involve sourcing the starting materials from renewable feedstocks. Research into producing imidazole (B134444) and alkyl chains from biomass could eventually provide a more sustainable pathway.

Catalysis: The synthesis itself does not typically require a catalyst. However, the resulting ionic liquid, [HMIM]I, is often used as a recyclable, non-volatile solvent and catalyst in other reactions, contributing to the greening of those processes. chemimpex.comsigmaaldrich.com Its low vapor pressure minimizes its loss to the atmosphere, making it an environmentally benign alternative to traditional solvents. chemimpex.com

By focusing on solvent-free conditions, energy-efficient heating methods like microwave irradiation, and high atom economy reactions, the synthesis of this compound can be aligned with the core tenets of green and sustainable chemistry.

Electrochemical Research and Energy Conversion Applications of 1 Hexyl 3 Methylimidazolium Iodide

Electrolyte Development for Energy Storage Devices

The role of [HMIm]I as a key electrolyte component has been extensively explored in the development of advanced energy storage technologies, aiming to enhance performance, stability, and environmental friendliness.

Application in Supercapacitors and Advanced Battery Systems (e.g., solid polymer electrolytes)

The favorable electrochemical properties of 1-Hexyl-3-methylimidazolium (B1224943) iodide extend to its use in supercapacitors and advanced battery systems. nih.gov It has been successfully incorporated into solid biopolymer electrolytes for the fabrication of high-efficiency electrochemical double-layer capacitors (EDLCs), a type of supercapacitor. nih.gov In one instance, a solid biopolymer electrolyte was synthesized using corn starch, sodium chloride, and [HMIm]I as dopants for an EDLC application. nih.gov

Furthermore, its application in solid polymer electrolytes (SPEs) for battery systems is an active area of research. The addition of [HMIm]I to a poly(vinyl alcohol) (PVA)-based SPE was found to significantly increase the ionic conductivity from 3.9×10⁻⁷ S/cm for a pure PVA film to 2.66×10⁻⁶ S/cm after the addition of the ionic liquid. tu-clausthal.de This enhancement in ion transport is a critical factor for the performance of solid-state batteries.

Electrochemical Characterization and Charge Transport Mechanistic Studies

Understanding the fundamental electrochemical properties of [HMIm]I is essential for its application in energy devices. Key parameters such as ionic conductivity and the electrochemical window determine its suitability as an electrolyte.

The ionic conductivity of electrolytes containing [HMIm]I is highly dependent on the host matrix and the concentration of the ionic liquid. In a study involving a rice starch-based solid polymer electrolyte, the ionic conductivity increased with a higher percentage of [HMIm]I, reaching a maximum of 1.83×10⁻³ S/cm at 20% weight. acs.orgresearchgate.net Conversely, in a poly(vinyl alcohol)-based system, the addition of [HMIm]I resulted in an ionic conductivity of 2.66×10⁻⁶ S/cm. tu-clausthal.de

The electrochemical window is another critical parameter, defining the voltage range within which the electrolyte is stable and does not undergo decomposition. Imidazolium-based ionic liquids are known for their wide electrochemical windows. nih.gov However, impurities such as water can reduce this window on electrodes like platinum and gold. wikipedia.org The stability of the imidazolium (B1220033) cation itself is a key factor; its reduction potential often limits the negative end of the electrochemical window. proplate.com

Ionic Conductivity of Polymer Electrolytes Containing [HMIm]I

| Polymer Host | Additional Components | [HMIm]I Concentration (wt%) | Highest Ionic Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| Rice Starch | Sodium Iodide (NaI) | 20% | 1.83 × 10⁻³ | acs.orgresearchgate.net |

| Poly(vinyl alcohol) (PVA) | Lithium bis(oxalato) borate (LiBOB) | Not specified | 2.66 × 10⁻⁶ | tu-clausthal.de |

Electrodeposition and Electrolysis Processes in 1-Hexyl-3-methylimidazolium Iodide Electrolytes

While imidazolium-based ionic liquids, in general, are widely investigated as electrolytes for the electrodeposition of metals and alloys, specific research detailing the use of this compound for these processes is limited in the available literature. The broader family of ionic liquids is recognized for creating unique environments for electrochemical deposition due to their wide electrochemical windows and ability to dissolve a variety of metal precursors. acs.org However, detailed studies focusing on [HMIm]I for electroplating or electrolysis for material synthesis were not prominently found.

Influence of this compound on Photovoltaic Parameters

The addition of this compound to DSSC electrolytes has a direct and measurable impact on key photovoltaic parameters. One of the most significant effects is the enhancement of the open-circuit photovoltage (Voc).

Research has shown that the increase in Voc is predominantly caused by a negative shift in the conduction band edge of the titanium dioxide (TiO₂) photoanode. mdpi.com This shift increases the potential difference between the TiO₂ Fermi level and the redox potential of the electrolyte, resulting in a higher Voc. This mechanism has been confirmed through Mott-Schottky analysis and time-resolved mid-infrared absorption spectroscopy. mdpi.com

Performance of a DSSC with [HMIm]I-based Solid Polymer Electrolyte

| Parameter | Value | Reference |

|---|---|---|

| Energy Conversion Efficiency (η) | 3.42% | researchgate.net |

| Open Circuit Voltage (Voc) | 0.58 V | researchgate.net |

| Short Circuit Current Density (Jsc) | 9.07 mA cm⁻² | researchgate.net |

| Fill Factor (FF) | 0.65 | researchgate.net |

Advanced Separation and Extraction Technologies Utilizing 1 Hexyl 3 Methylimidazolium Iodide

Liquid-Liquid Extraction Methodologies for Metal Ions and Organic Compounds

The application of ionic liquids in liquid-liquid extraction has been a focal point of research due to their potential to replace volatile organic compounds. 1-Hexyl-3-methylimidazolium (B1224943) iodide and its analogues have been investigated for the extraction of both metal ions and organic compounds from aqueous solutions. The efficiency of these extractions is often dependent on the formation of complexes and the specific interactions between the ionic liquid, the target analyte, and the surrounding medium.

Research into the extraction of metal ions has often utilized related ionic liquids, with the anion playing a crucial role in the extraction mechanism. For instance, 1-hexyl-3-methylimidazolium hexafluorophosphate (B91526) ([C₆mim][PF₆]) has been employed as a chelate extraction solvent for divalent metal cations. In one such application, thallium species were successfully extracted using a dispersive liquid-liquid microextraction (DLLME) method where [C₆mim][PF₆] was the extraction solvent and iodide ions were used as a complexing agent, achieving an extraction efficiency of 77% researchgate.netconicet.gov.ar. This highlights the synergistic role the iodide anion can play in metal extraction processes. While specific data for [C₆mim]I is limited, the extraction efficiencies of other imidazolium-based ionic liquids for various metal ions have been documented, as shown in the table below.

Table 1: Extraction Efficiencies of Various Metal Ions Using Imidazolium-Based Ionic Liquids

| Metal Ion | Ionic Liquid System | Extraction Efficiency (%) | Reference |

|---|---|---|---|

| Thallium (Tl⁺) | [C₆mim][PF₆] with Iodide as complexing agent | 77 | researchgate.netconicet.gov.ar |

| Cadmium (Cd²⁺) | Trihexyl(tetradecyl)phosphonium chloride | >99 | researchgate.net |

| Cobalt (Co²⁺) | N₈₈₈₈C₁₈:₁ IL | >99 | researchgate.net |

| Zinc (Zn²⁺) | N₈₈₈₈C₁₈:₁ IL | >99 | researchgate.net |

| Europium (Eu³⁺) | [P₆₆₆₁₄][MA] in [P₆₆₆₁₄][NO₃] | High | researchgate.net |

In the realm of organic compound extraction, ionic liquids such as 1-hexyl-3-methylimidazolium bromide have demonstrated potential as environmentally benign alternatives for the extraction of organic compounds researchgate.net. The ability of ionic liquids to be tailored for specific applications makes them versatile solvents in this context researchgate.net. For example, 1-hexyl-3-methylimidazolium hexafluorophosphate has been used in DLLME for the extraction of pyrethroid pesticides from water chromatographyonline.com.

Extraction and Purification of Biomolecules

The "green" characteristics of ionic liquids have spurred research into their use for the extraction and purification of sensitive biological molecules like proteins and nucleic acids. chemimpex.comnih.gov 1-Hexyl-3-methylimidazolium iodide is considered a candidate for such applications due to its potential to be fine-tuned to provide a suitable environment for these biomolecules. mrs-j.org

Studies have also shown that imidazolium-based ionic liquids can interact with proteins, influencing their crystallization and stability. nih.gov For DNA, research has demonstrated that ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate can achieve nearly quantitative extraction from aqueous solutions. researchgate.net The extraction mechanism is believed to involve interactions between the imidazolium (B1220033) cation and the phosphate (B84403) groups of the DNA backbone. researchgate.net Given that this compound shares the same cation family, similar interactions are anticipated, suggesting its potential utility in DNA purification. nih.gov

Table 2: Applications of Imidazolium-Based Ionic Liquids in Biomolecule Purification

| Biomolecule | Ionic Liquid System | Method | Key Finding | Reference |

|---|---|---|---|---|

| Lipase (B570770) | 1-hexyl-3-methylimidazolium chloride | Aqueous Two-Phase System | Purification factor of 245 achieved. | researchgate.net |

| Lysozyme | 1,3-Dimethylimidazolium iodide | Crystallization | IL concentration affected crystal morphology. | ua.pt |

| dsDNA | 1-butyl-3-methylimidazolium hexafluorophosphate | Liquid-Liquid Extraction | Quantitative extraction of trace amounts of DNA. | researchgate.net |

| Various Proteins | Various Imidazolium ILs | Aqueous Biphasic Systems | Extraction efficiencies of 75-100% in a single step. | ua.pt |

Gas Capture and Separation Processes (e.g., Carbon Dioxide Separation)

The capture of carbon dioxide (CO₂) is a critical area of research for mitigating climate change, and ionic liquids are being extensively studied as potential solvents for this purpose. diva-portal.org The solubility of CO₂ in ionic liquids is a key parameter, and it is known to be significantly influenced by the choice of the anion. acs.org While extensive data exists for other 1-hexyl-3-methylimidazolium-based ionic liquids, specific experimental data for the iodide variant is less common.

Studies on related compounds show that fluorinated anions tend to exhibit higher CO₂ solubility. acs.org For example, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([HMIM][Tf₂N]) has been shown to have a high capacity for CO₂ absorption. nih.gov However, non-fluorinated anions can also be effective. A study on 1-hexyl-3-methylimidazolium nitrate (B79036) ([Hmim][NO₃]) reported significant CO₂ solubility, which was higher than that of methane, indicating potential for natural gas sweetening. epa.gov Research on 1-propyl-3-methylimidazolium iodide, a shorter-chain analogue, in a supported liquid membrane showed a promising CO₂/CH₄ selectivity of 20. mrs-j.org This suggests that the iodide anion can contribute favorably to the selective capture of CO₂. The general trend observed is that increasing the alkyl chain length on the imidazolium cation can also lead to increased CO₂ solubility. acs.org

Table 3: CO₂ Solubility and Selectivity in Various Imidazolium-Based Ionic Liquids

| Ionic Liquid | Gas Pair | Selectivity (α) | Reference |

|---|---|---|---|

| 1-propyl-3-methylimidazolium iodide | CO₂/CH₄ | 20 | mrs-j.org |

| 1-hexyl-3-methylimidazolium nitrate | CO₂/CH₄ | Selectivity increases with temperature reduction | epa.gov |

| 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | CO₂/C₂H₆ | Lower than [PMIM][Tf₂N] but higher than Selexol | nih.gov |

| 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate | CO₂/N₂ | High | iaea.org |

Development of Membrane-Based Separation Systems with this compound

Membrane-based separation is an energy-efficient technology, and the incorporation of ionic liquids into membranes has led to the development of supported ionic liquid membranes (SILMs) and composite membranes with enhanced separation properties. researchgate.netsciengine.com These membranes combine the selectivity of the ionic liquid with the mechanical stability of a polymer support.

Research has demonstrated the potential of SILMs containing 1-hexyl-3-methylimidazolium derivatives for various separation processes. For instance, a SILM with 1-hexyl-3-methylimidazolium chloride was evaluated for the separation of CO₂, H₂, N₂, and CO, showing that the permeability of gases is affected by the presence of other gases in the feed stream. deswater.com In another study, a SILM with 1-hexyl-3-methylimidazolium hexafluorophosphate was used for the separation of volatile organic compounds from water. researchgate.net Furthermore, composite membranes containing 1-hexyl-3-methylimidazolium bistriflimide have been developed for the separation of fluorinated gases. rsc.org

The use of 1-propyl-3-methylimidazolium iodide in a supported liquid membrane for gas and vapor separation demonstrated high selectivity for water vapor over air and for benzene (B151609) vapor over cyclohexane (B81311) vapor, in addition to its CO₂/CH₄ selectivity. mrs-j.org This indicates that the iodide-containing imidazolium ionic liquids can be effective in membrane-based separations. The development of membrane systems specifically with this compound is a promising area for future research, building on the findings from these closely related systems.

Table 4: Performance of Membrane Systems with Imidazolium-Based Ionic Liquids

| Ionic Liquid | Membrane Type | Separation Application | Key Performance Metric | Reference |

|---|---|---|---|---|

| 1-propyl-3-methylimidazolium iodide | Supported Liquid Membrane | CO₂/CH₄ Separation | Selectivity of 20 | mrs-j.org |

| 1-hexyl-3-methylimidazolium chloride | Supported Liquid Membrane | Mixed Gas Separation (CO₂, H₂, N₂, CO) | Decrease in permeability for CO₂ in mixed gas feed | deswater.com |

| 1-hexyl-3-methylimidazolium hexafluorophosphate | Supported Liquid Membrane | VOC/Water Separation | Good sorption selectivity for VOCs | researchgate.net |

| 1-hexyl-3-methylimidazolium bistriflimide | Composite Membrane | Fluorinated Gas Separation (HFC-32/HFC-125) | Higher permeability for HFC-32 | rsc.org |

Surface Science and Corrosion Inhibition Research with 1 Hexyl 3 Methylimidazolium Iodide

Investigation of Adsorption Behavior on Metal Surfaces (e.g., Adsorption Isotherms)

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier. The adsorption characteristics of 1-hexyl-3-methylimidazolium (B1224943) iodide on metal surfaces, such as mild steel, have been investigated to understand this initial and crucial step in the inhibition process. Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature.

Research has shown that the adsorption of 1-hexyl-3-methylimidazolium based ionic liquids can be described by various isotherm models, including the Langmuir, Temkin, and Freundlich isotherms. mdpi.comnih.gov For instance, in a study of mild steel corrosion in 1 M HCl, the adsorption of [HMIM][I] was found to obey the Langmuir adsorption isotherm. mdpi.comnih.gov The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbate molecule.

Conversely, other studies have indicated that similar ionic liquids might follow the Temkin adsorption isotherm, which considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. mdpi.comnih.gov The choice of the most fitting isotherm model often depends on the specific experimental conditions, including the nature of the metal, the corrosive medium, and the concentration of the inhibitor. The negative values of the Gibbs free energy of adsorption (ΔG°ads) calculated from these isotherms indicate a spontaneous adsorption process. acs.org

The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. Physisorption is a weaker form of adsorption driven by electrostatic forces between the charged metal surface and the ionic liquid molecules. Chemisorption involves the formation of stronger coordinate or covalent bonds between the inhibitor molecules and the metal atoms, often through the transfer of electrons from the inhibitor to the metal or vice versa. The presence of heteroatoms like nitrogen in the imidazolium (B1220033) ring and the π-electrons contribute to the chemisorption process. mdpi.com

Electrochemical Characterization of Corrosion Inhibition Efficiency (e.g., for mild steel in acidic media)

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors. These methods provide quantitative data on the rate of corrosion and the effectiveness of the inhibitor in slowing it down. For 1-hexyl-3-methylimidazolium iodide, techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been extensively used to characterize its inhibition efficiency for mild steel in acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). mdpi.comresearchgate.net

Potentiodynamic Polarization (PDP): PDP studies involve polarizing the metal sample to potentials above and below its corrosion potential (Ecorr) and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential). The corrosion current density (icorr), a direct measure of the corrosion rate, is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.

In the presence of [HMIM][I], a significant decrease in the corrosion current density is observed, indicating a reduction in the corrosion rate. mdpi.com The inhibition efficiency (%IE) is calculated from the corrosion current densities with and without the inhibitor. Studies have shown that [HMIM][I] acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comresearchgate.net This is evidenced by the shift in both the anodic and cathodic branches of the polarization curves to lower current densities. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. The data is often presented as a Nyquist plot. For an uninhibited system, the Nyquist plot typically shows a single semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Upon the addition of [HMIM][I], the diameter of the semicircle in the Nyquist plot increases significantly. researchgate.net This increase in Rct signifies an increase in the resistance to charge transfer across the metal-solution interface, which is a direct consequence of the inhibitor molecules adsorbing and forming a protective film. researchgate.net Concurrently, a decrease in the Cdl value is often observed, which is attributed to the replacement of water molecules at the interface by the larger inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. researchgate.net

The following table summarizes typical electrochemical parameters obtained from studies on the corrosion inhibition of mild steel by [HMIM][I] in acidic media.

| Technique | Parameter | Observation with [HMIM][I] | Interpretation |

|---|---|---|---|

| Potentiodynamic Polarization (PDP) | Corrosion Current Density (icorr) | Decreases | Reduced corrosion rate |

| Corrosion Potential (Ecorr) | Slight shift | Mixed-type inhibition | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Formation of a protective inhibitor film |

| Double-Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor and displacement of water molecules |

Mechanistic Studies of Anti-Corrosion Action and Protective Film Formation

The anti-corrosion action of this compound is a complex process involving the adsorption of its constituent ions onto the metal surface and the subsequent formation of a protective film. The mechanism is believed to be a synergistic interplay between the imidazolium cation and the iodide anion. rsc.orgrsc.org

The process begins with the adsorption of the inhibitor molecules onto the steel surface. In acidic solutions, the steel surface is typically positively charged. The iodide anions (I⁻) are specifically adsorbed onto this positively charged surface through chemisorption. emerald.commdpi.com This initial layer of adsorbed iodide ions then facilitates the adsorption of the positively charged 1-hexyl-3-methylimidazolium cations ([HMIM]⁺) through strong electrostatic interactions. emerald.com

This co-adsorption leads to the formation of a dense and stable protective film on the metal surface. researchgate.net This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the diffusion of aggressive species like H⁺ and Cl⁻ ions to the surface. The protective film also blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Spectroscopic techniques can provide evidence for the formation of this protective layer. For instance, analyses can suggest the formation of complexes between the iron on the surface and the ionic liquid molecules. mdpi.comnih.gov The presence of the long hexyl chain on the imidazolium cation also contributes to the formation of a more compact and hydrophobic film, further enhancing the corrosion protection.

Role of Cation and Anion Structure in Inhibitor Performance

The performance of an ionic liquid as a corrosion inhibitor is significantly influenced by the structure of both its cation and anion. rsc.org

The Cation: The 1-hexyl-3-methylimidazolium cation plays a crucial role in the inhibition process. The imidazolium ring, with its nitrogen heteroatoms and π-electron system, can interact strongly with the d-orbitals of the iron atoms on the steel surface, contributing to the chemisorption process. mdpi.com The length of the alkyl chain attached to the imidazolium ring is also a critical factor. Generally, a longer alkyl chain, such as the hexyl group in [HMIM]⁺, leads to a higher inhibition efficiency. acs.org This is because a longer chain increases the surface area covered by each molecule and enhances the hydrophobicity of the protective film, making it more difficult for water and corrosive ions to penetrate.

The Anion: The iodide anion (I⁻) in this compound plays a vital synergistic role in enhancing the corrosion inhibition efficiency. emerald.combohrium.com Compared to other halide ions, iodide has a larger ionic radius, lower electronegativity, and higher polarizability, which facilitates its strong chemisorption onto the metal surface. arabjchem.org This initial adsorption of iodide ions creates a negatively charged layer that promotes the subsequent adsorption of the organic cations. emerald.com This synergistic effect between the cation and the anion leads to a more effective and stable protective film than what could be achieved by either ion alone. rsc.orgrsc.org Studies have shown that the addition of iodide ions to other organic inhibitors can significantly enhance their performance. bohrium.comampp.org

Integration of 1 Hexyl 3 Methylimidazolium Iodide in Advanced Materials Science

Synthesis and Performance Enhancement of Perovskite Materials for Optoelectronic Devices

1-Hexyl-3-methylimidazolium (B1224943) iodide has been instrumental in advancing perovskite solar cell (PSC) technology by improving both performance and stability. materials-science.infoacs.org Researchers have utilized this ionic liquid as an additive or for the synthesis of interlayer materials to address key challenges in perovskite devices. materials-science.infoacs.orgresearchgate.net

One significant application involves the creation of a 3D/1D perovskite architecture. materials-science.infoacs.org In this approach, a 1D lead halide derivative, (HMIm)PbI₃, is synthesized from 1-hexyl-3-methylimidazolium iodide. materials-science.infoacs.orgresearchgate.net This 1D material, which behaves as a semiconductor with a band gap of 2.85 eV, is deposited on top of a primary 3D perovskite layer. materials-science.infoacs.orgresearchgate.net This layered structure serves to passivate the surface of the main perovskite absorber, which reduces the density of trap states and enhances radiative recombination, leading to a higher open-circuit voltage (Voc). materials-science.infoacs.orgresearchgate.net

Furthermore, the hydrophobic nature of the hexyl chain on the imidazolium (B1220033) cation helps to prevent moisture ingress, a common cause of degradation in perovskite materials. materials-science.infoacs.org It also mitigates ion migration, a factor that contributes to instability. materials-science.infoacs.org PSCs incorporating this 3D/1D structure have achieved power conversion efficiencies (PCE) of nearly 20% and have demonstrated remarkable stability, retaining approximately 80% of their initial efficiency after 1700 hours of storage in ambient conditions. materials-science.infoacs.org

The use of this compound as an additive in formamidinium lead triiodide (FAPbI₃)-based perovskites has also shown significant promise. researchgate.netnih.gov It helps to prevent the undesirable phase transition from the photoactive black phase to the non-perovskite yellow phase. researchgate.net The addition of the ionic liquid facilitates the growth of larger perovskite grains, which is attributed to its high polarity and boiling point creating liquid domains that lower the activation energy for grain boundary migration. researchgate.net This results in a higher quality perovskite film with fewer defects. researchgate.netnih.gov Specifically, it has been shown to significantly reduce intragrain planar defects, leading to longer charge carrier lifetimes, higher photoluminescence quantum yield, and improved charge transport. nih.gov

| Perovskite System | Role of [HMIM]I | Key Finding | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| 3D/1D (Cs/FA/MA)PbI₃₋ₓBrₓ / (HMIm)PbI₃ | Forms 1D interlayer | Passivates surface, enhances stability | ~20% | materials-science.infoacs.org |

| FAPbI₃ | Additive | Suppresses phase transition, increases grain size | 20.6% | researchgate.net |

| FAPbI₃ | Additive | Eliminates intragrain defects | 24.09% | nih.gov |

Fabrication of Nanocomposites and Hybrid Materials (e.g., photocatalytic microspheres)

This compound plays a crucial role as a structure-directing agent and performance enhancer in the synthesis of novel nanocomposites and hybrid materials. alfa-chemistry.comnih.govchemimpex.com Its application is particularly notable in the fabrication of photocatalytic microspheres designed for environmental remediation. alfa-chemistry.comnih.gov

A key example is the controlled synthesis of MoS₂/PbBiO₂I hybrid microspheres via an ionic liquid-assisted solvothermal method. alfa-chemistry.comnih.gov In this process, this compound facilitates the formation of well-defined spherical structures. The resulting MoS₂/PbBiO₂I composites exhibit enhanced photocatalytic activity for the degradation of pollutants like rhodamine B, ciprofloxacin, and bisphenol A under visible light. alfa-chemistry.comnih.gov The improved performance is attributed to a larger specific surface area, an enhanced light absorption region, and more efficient charge separation and transfer at the interface between molybdenum disulfide (MoS₂) and lead bismuth oxyiodide (PbBiO₂I). alfa-chemistry.comnih.gov Research indicates that a composite with 1.0 wt% MoS₂ shows the best photocatalytic performance, with superoxide (B77818) radicals and holes identified as the main active species in the degradation process. alfa-chemistry.comnih.gov

Similarly, this ionic liquid has been used in the synthesis of other complex structures, such as perovskite-like PbBiO₂Cl hollow microspheres and ultrasmall, few-layer Bi₄O₅I₂ nanosheets. bohrium.comscispace.com In these syntheses, the ionic liquid assists in controlling the morphology and structure of the final material, which is critical for its catalytic function. bohrium.com For instance, in the creation of carbon quantum dot (CQD) modified PbBiO₂I photocatalysts, the ionic liquid ensures the even dispersion of CQDs on the PbBiO₂I surface, which significantly boosts the degradation efficiency of organic contaminants under both visible and near-infrared light. mdpi.com

| Photocatalyst | Synthesis Method | Target Pollutant | Key Outcome | Reference |

|---|---|---|---|---|

| MoS₂/PbBiO₂I Hybrid Microspheres | [HMIM]I assisted solvothermal | Rhodamine B, Ciprofloxacin, Bisphenol A | Enhanced degradation under visible light compared to pure PbBiO₂I. alfa-chemistry.comnih.gov | alfa-chemistry.comnih.gov |

| CQDs/PbBiO₂I Nanocomposite | In-situ ionic liquid-induced method | Rhodamine B, Ciprofloxacin | Enhanced photocatalytic performance under visible/near-infrared light. mdpi.com | mdpi.com |

| PbBiO₂I Microspheres | One-pot ethylene (B1197577) glycol assisted solvothermal | Bisphenol A | Controlled synthesis of microsphere structure for photocatalytic degradation. scispace.com | scispace.com |

Development of Advanced Polymer Electrolyte Systems (e.g., biopolymer composites)

The ionic liquid this compound is a key component in the formulation of advanced solid polymer electrolytes (SPEs), particularly those based on biodegradable polymers. bohrium.comresearchgate.net These biopolymer composites are of interest for sustainable electrochemical devices, such as dye-sensitized solar cells (DSSCs) and supercapacitors. researchgate.netresearchgate.netnih.gov

Research has focused on blending this compound with biopolymers like cellulose (B213188) acetate (B1210297) and starch. bohrium.comresearchgate.netresearchgate.net The addition of the ionic liquid enhances the ionic conductivity of the polymer matrix. bohrium.comresearchgate.net For example, in cellulose acetate-based films, blending with various amounts of this compound using a solution cast method resulted in a significant increase in conductivity. bohrium.comresearchgate.net A film containing 1.8 g of the ionic liquid achieved a peak conductivity of 5.60 × 10⁻⁴ S cm⁻¹ and an electrochemical stability window of 3.3 V. bohrium.comresearchgate.net

In another study, SPEs prepared using rice starch, sodium iodide (NaI), and this compound showed that ionic conductivity increased with a higher percentage of the ionic liquid. researchgate.netnih.gov An SPE with 20 wt% of the ionic liquid exhibited the highest ionic conductivity of 1.83 × 10⁻³ S/cm. researchgate.netnih.gov When this electrolyte was used to fabricate a DSSC, it achieved an energy conversion efficiency of 3.42%. researchgate.netnih.gov The ionic liquid enhances conductivity by increasing the amorphous regions within the polymer, which facilitates the rapid mobility of ions. researchgate.net It can also weaken the intermolecular and intramolecular forces between polymer chains. researchgate.net

| Biopolymer Host | [HMIM]I Content | Highest Ionic Conductivity | Device Application | Device Performance | Reference |

|---|---|---|---|---|---|

| Cellulose Acetate | 1.8 g | 5.60 × 10⁻⁴ S cm⁻¹ | Electrochemical Devices | Stability window of 3.3 V | bohrium.comresearchgate.net |

| Rice Starch (with NaI) | 20 wt% | 1.83 × 10⁻³ S cm⁻¹ | Dye-Sensitized Solar Cell (DSSC) | Efficiency of 3.42% | researchgate.netnih.gov |

| Corn Starch (with NaCl) | 16% | Not specified, but identified as 'maximum conducting' | Electrochemical Double-Layer Capacitor (EDLC) | Showed 'promising result' | researchgate.net |

| Polyvinylidene Fluoride | 20% | Peak conductivity at this concentration | Dye-Sensitized Solar Cell (DSSC) | Efficiency of 1.24% (with NHC dye) | bohrium.com |

Role in Regulating Material Morphology and Grain Growth

A critical function of this compound in materials synthesis is its ability to regulate crystal growth and morphology. researchgate.net This is particularly evident in the fabrication of high-quality perovskite films for solar cells, where grain size and film uniformity are paramount for device performance. researchgate.netresearchgate.net

The addition of ionic liquids like this compound to the perovskite precursor solution can retard the rapid, uncontrolled crystallization that often leads to small grains and numerous defects. researchgate.net It is hypothesized that the ionic liquid interacts with the lead iodide (PbI₂) in the precursor solution, forming an intermediate adduct. researchgate.net This intermediate slows down the crystallization process, allowing for the formation of larger, more uniform crystals with fewer grain boundaries and defects. researchgate.net

Furthermore, studies have shown that the ionic liquid can significantly reduce the presence of abundant intragrain planar defects in FAPbI₃ perovskite films. nih.gov This "healing" of defects within the crystal grains themselves, not just at the boundaries, results in superior electronic properties, including longer charge carrier lifetimes and higher photoluminescence quantum yield, ultimately leading to a champion power conversion efficiency of 24.09%. nih.gov This demonstrates that the role of this compound extends beyond surface passivation to fundamentally improving the crystalline quality of the material. nih.gov

Future Directions and Emerging Research Avenues for 1 Hexyl 3 Methylimidazolium Iodide

Expanding Application Domains and Interdisciplinary Research

The distinctive characteristics of 1-hexyl-3-methylimidazolium (B1224943) iodide make it a strong candidate for a variety of new and interdisciplinary applications. chemimpex.com While its use as an electrolyte in electrochemical cells and as a green solvent is well-documented, its potential extends far beyond these traditional roles. chemimpex.comontosight.ai

Future research is poised to explore its utility in advanced materials science, particularly in the synthesis of nanocomposites for electronics and coatings. chemimpex.com In the realm of biotechnology, its ability to dissolve a wide range of biomolecules could be harnessed for more efficient extraction and purification processes, potentially improving yields and purity in pharmaceutical applications. chemimpex.com Another promising area is in the development of high-performance perovskite solar cells (PSCs). Research has shown that using 1-hexyl-3-methylimidazolium iodide to create a 3D/1D perovskite architecture can enhance power conversion efficiency and long-term stability by passivating the surface of the perovskite absorber and preventing moisture penetration. researchgate.netmaterials-science.info

Furthermore, the compound's potential as a corrosion inhibitor for metals like mild steel in acidic environments is an active area of investigation. researchgate.net Its ability to adsorb onto the metal surface and form a protective layer makes it an environmentally friendly alternative to traditional corrosion inhibitors. researchgate.net The intersection of these research avenues highlights the interdisciplinary nature of future work on this compound, bridging chemistry, materials science, biotechnology, and renewable energy.

Synergistic Effects in Multi-Component Ionic Liquid Systems

The performance of this compound can be significantly enhanced when used in combination with other ionic liquids or solvents, leading to synergistic effects that are not achievable with the single-component system. A key challenge with many ionic liquids is their high viscosity, which can impede mass and heat transfer in industrial processes. acs.org

The study of mixtures with conventional solvents is also a fruitful area of research. Investigations into the thermodynamic properties of binary mixtures of 1-hexyl-3-methylimidazolium halides with alcohols like methanol (B129727) and isopropanol (B130326) have provided valuable insights into the nonideal behavior of these systems. acs.orgacs.org Understanding these interactions is crucial for optimizing their use in various applications, from chemical reactions to separation processes.

| Component B | Application | Observed Synergistic Effect |

| 1-ethyl-3-methylimidazolium (B1214524) triflate (EMImTf) | Dye-Sensitized Solar Cells (DSSCs) | Reduced viscosity and increased diffusion coefficient of triiodide, leading to higher photo-energy conversion efficiency. mdpi.com |

| 1-butyl-3-methylimidazolium thiocyanate (B1210189) (BMISCN) | Dye-Sensitized Solar Cells (DSSCs) | Enhanced power conversion efficiency. mdpi.com |

| Methanol (MeOH) | General Applications | Altered density, viscosity, and excess molar volumes, indicating significant intermolecular interactions that can be tuned by composition and temperature. acs.org |

| Isopropanol (IPA) | General Applications | Modified physical properties such as density and viscosity, with the effects being dependent on anion choice, IL concentration, and temperature. acs.org |

| Rice Starch and Sodium Iodide | Solid Polymer Electrolytes for DSSCs | Increased ionic conductivity and enhanced energy conversion efficiency of the resulting solid polymer electrolyte. researchgate.netingentaconnect.comnih.gov |

Rational Design Principles for Tailored Performance and Tunable Properties

The "tunable" nature of ionic liquids is one of their most significant advantages, and this compound is no exception. acs.org By systematically modifying the structure of the cation or anion, its physicochemical properties can be tailored for specific applications. This rational design approach allows for the creation of new ionic liquids with optimized performance.

The length of the alkyl chain on the imidazolium (B1220033) cation is a key parameter that influences properties such as viscosity, density, and hydrophobicity. researchgate.net For instance, increasing the alkyl chain length from butyl to hexyl generally leads to increased viscosity and hydrophobicity, while decreasing the density. researchgate.net This principle can be used to fine-tune the solvent properties of the ionic liquid for a particular process.

The choice of the anion also has a profound impact on the properties of the ionic liquid. Studies comparing 1-hexyl-3-methylimidazolium halides with different anions (Cl⁻, Br⁻, I⁻) have shown that the anion size affects the density and viscosity of mixtures with co-solvents. acs.org This allows for the selection of the most appropriate anion to achieve desired physical properties.

Furthermore, computational methods like molecular dynamics (MD) simulations and quantum mechanics (QM) are becoming increasingly important in the rational design of ionic liquids. nih.govresearchgate.net These techniques provide molecular-level insights into the interactions between the ionic liquid, co-solvents, and solutes, which can guide the design of new ionic liquids with enhanced performance for applications such as liquid-liquid extraction of metal ions. researchgate.net

| Design Parameter | Effect on Properties | Potential Application |

| Cation Alkyl Chain Length | Increasing the alkyl chain length generally increases viscosity and hydrophobicity, while decreasing density. researchgate.net | Optimizing solvent properties for specific chemical reactions or separation processes. |

| Anion Selection (e.g., Cl⁻, Br⁻, I⁻) | Anion size influences the density and viscosity of mixtures with co-solvents. acs.org | Tuning the physical properties of electrolytes for electrochemical devices. |